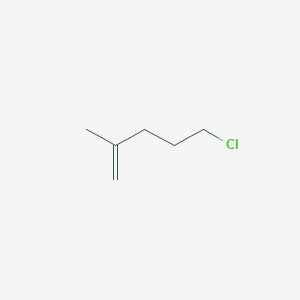

5-Chloro-2-methyl-1-pentene

Description

Contextualization within Halogenated Alkene Chemistry

Halogenated alkenes are hydrocarbons containing at least one carbon-carbon double bond and at least one halogen atom. The presence of both the alkene functional group and a halogen atom gives these compounds a unique reactivity profile. The double bond is an electron-rich region, making it susceptible to electrophilic attack, while the carbon-halogen bond can undergo nucleophilic substitution or elimination reactions.

5-Chloro-2-methyl-1-pentene, as a member of this class, possesses a terminal double bond, which generally exhibits higher reactivity in electrophilic additions compared to internal alkenes. The chlorine atom is located at the C-5 position, relatively distant from the double bond, which influences its reactivity compared to isomers where the halogen is closer to the π-system. This separation minimizes the inductive effects of the chlorine on the double bond's reactivity, but the chlorine atom's presence is crucial for certain intramolecular reactions.

Significance as a Research Substrate for Synthetic and Mechanistic Studies

This compound serves as a valuable substrate in various synthetic and mechanistic investigations. Its bifunctional nature, having both an alkene and an alkyl chloride, allows for a range of chemical transformations.

One notable application is in cyclization reactions. For instance, it can be converted to its corresponding organolithium reagent, 5-chloro-2-lithio-1-pentene. This reagent, however, is unstable at temperatures above approximately -50°C and undergoes a cyclization process to form methylenecyclobutane. cdnsciencepub.com This transformation highlights the utility of this compound in the synthesis of strained carbocycles. cdnsciencepub.com

Furthermore, the Grignard reagent derived from this compound can participate in conjugate addition reactions with cyclic enones. The resulting adducts can then undergo intramolecular alkylation to produce methylenecyclohexane (B74748) annulation products. cdnsciencepub.com This demonstrates its role as a building block in the construction of more complex cyclic systems.

The study of reactions involving this compound also provides insights into fundamental reaction mechanisms. For example, its reactions with various reagents can be compared with those of other halogenated alkenes to understand the effects of substituent placement and steric hindrance on reaction outcomes. The methyl group at the C-2 position can sterically hinder the approach of reagents, influencing the regioselectivity and stereoselectivity of reactions.

The compound's reactions with electrophiles, such as hydrogen halides, are expected to follow Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond (C-1), leading to the formation of a more stable tertiary carbocation at C-2. vaia.com Subsequent attack by the halide ion would yield the corresponding dihaloalkane. The study of such reactions contributes to the broader understanding of electrophilic addition mechanisms. libretexts.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Cl | cymitquimica.comnih.gov |

| Molecular Weight | 118.60 g/mol | nih.gov |

| IUPAC Name | 5-chloro-2-methylpent-1-ene | nih.gov |

| CAS Number | 22508-65-2 | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Odor | Distinct | cymitquimica.com |

| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |

| InChI | InChI=1S/C6H11Cl/c1-6(2)4-3-5-7/h1,3-5H2,2H3 | cymitquimica.comnih.gov |

| InChIKey | GNWTVPGKMPYNAX-UHFFFAOYSA-N | cymitquimica.com |

| Canonical SMILES | CC(=C)CCCl | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22508-65-2 |

|---|---|

Molecular Formula |

C6H11Cl |

Molecular Weight |

118.60 g/mol |

IUPAC Name |

5-chloro-2-methylpent-1-ene |

InChI |

InChI=1S/C6H11Cl/c1-6(2)4-3-5-7/h1,3-5H2,2H3 |

InChI Key |

GNWTVPGKMPYNAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCCl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 2 Methyl 1 Pentene

Electrophilic Addition Reactions of the Terminal Alkene

The terminal double bond in 5-Chloro-2-methyl-1-pentene is susceptible to electrophilic attack, a common reaction for alkenes. The addition of hydrohalic acids (HX) serves as a classic example to probe the regioselectivity and stereochemistry of these transformations.

Regioselectivity and Stereochemical Investigations in HX Additions

The addition of a protic acid like HBr or HCl to an unsymmetrical alkene such as this compound is a regioselective process. masterorganicchemistry.commasterorganicchemistry.com This regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom of the acid will add to the carbon of the double bond that has the greater number of hydrogen atoms. pressbooks.pub Consequently, the halide will attach to the more substituted carbon.

In the case of this compound, the terminal carbon (C1) of the double bond is bonded to two hydrogen atoms, while the internal carbon (C2) is bonded to a methyl group and the rest of the carbon chain. According to Markovnikov's rule, the proton will add to C1, leading to the formation of a more stable carbocation at C2. The subsequent attack of the halide ion (X⁻) on this carbocation will yield the Markovnikov product.

The stereochemistry of hydrohalogenation of alkenes is generally not highly selective. masterorganicchemistry.com The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability. openochem.orglibretexts.org This leads to a mixture of syn and anti addition products. If the addition creates a new chiral center, a racemic mixture of enantiomers is typically formed. chemistrysteps.com

Table 1: Predicted Products of HX Addition to this compound

| Reactant | Reagent | Major Product (Markovnikov) | Minor Product (Anti-Markovnikov) |

| This compound | HCl | 2,5-Dichloro-2-methylpentane | 1,5-Dichloro-2-methylpentane |

| This compound | HBr | 2-Bromo-5-chloro-2-methylpentane | 1-Bromo-5-chloro-2-methylpentane |

Note: The formation of the anti-Markovnikov product can be favored in the case of HBr addition in the presence of peroxides, which proceeds via a free-radical mechanism.

Influence of Methyl Substitution on Carbocation Stability and Formation

The regioselectivity observed in the electrophilic addition to this compound is a direct consequence of the stability of the intermediate carbocation. The stability of carbocations increases in the order: methyl < primary < secondary < tertiary. libretexts.orglibretexts.org

Protonation of the terminal alkene can lead to two possible carbocations:

Primary Carbocation: If the proton adds to C2, a primary carbocation is formed at C1.

Tertiary Carbocation: If the proton adds to C1, a tertiary carbocation is formed at C2.

The tertiary carbocation is significantly more stable than the primary carbocation. libretexts.org This increased stability is attributed to two main factors:

Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge. libretexts.org

Hyperconjugation: The overlap of the C-H and C-C sigma bonds on the adjacent alkyl groups with the empty p-orbital of the carbocation further delocalizes the positive charge.

Due to the substantial difference in stability, the reaction pathway proceeds predominantly through the formation of the tertiary carbocation, leading to the Markovnikov product as the major outcome. pressbooks.pub

Nucleophilic Substitution Processes at the Chlorine Center

The carbon-chlorine bond in this compound is polar, with the carbon atom being electrophilic and thus a target for nucleophiles.

Kinetic and Mechanistic Studies of Halide Reactivity

As a primary alkyl chloride, this compound is expected to undergo nucleophilic substitution primarily through an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. viu.ca This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs.

The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). Steric hindrance around the reaction center is a critical factor influencing the rate of S(_N)2 reactions. Primary alkyl halides, like the one in our subject compound, are relatively unhindered and thus react readily via this pathway.

An S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is less likely for this substrate. The S(_N)1 pathway involves the formation of a carbocation intermediate in the rate-determining step. A primary carbocation is highly unstable and its formation would be energetically unfavorable.

A potential complicating factor in the nucleophilic substitution of this compound is neighboring group participation (NGP) , also known as anchimeric assistance. vedantu.comwikipedia.org The π-electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the chlorine and displacing the chloride ion. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This would lead to a cyclopropylmethyl-like intermediate and could result in an enhanced reaction rate and retention of stereochemistry. The likelihood of this pathway depends on the reaction conditions and the nature of the nucleophile.

Table 2: Comparison of S(_N)1 and S(_N)2 Reactions for this compound

| Feature | S(_N)1 Reaction | S(_N)2 Reaction |

| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |

| Kinetics | First order (rate = k[Substrate]) | Second order (rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Likelihood for this compound | Low | High |

Competitive Elimination Pathways in Nucleophilic Environments

In the presence of a strong base, an elimination reaction can compete with nucleophilic substitution. For this compound, an E2 (Elimination Bimolecular) reaction is the most probable elimination pathway. chemistry.coachlumenlearning.com The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond.

The regioselectivity of E2 reactions is often governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered (bulky) base can favor the formation of the less substituted alkene, known as the Hofmann product , due to the base preferentially abstracting the more accessible proton. orgosolver.comlibretexts.orgmasterorganicchemistry.com

In the case of this compound, removal of a proton from the carbon adjacent to the C-Cl bond would lead to the formation of a conjugated diene, which is a particularly stable system.

Isomerization and Rearrangement Reactions

Under certain conditions, this compound can undergo isomerization, which involves the migration of the double bond. The isomerization of terminal alkenes to more stable internal alkenes can be catalyzed by acids or transition metals. acs.orgnih.govnih.gov This process typically occurs through the formation of a carbocation intermediate (in acid catalysis) or via metal-hydride addition-elimination mechanisms (with transition metal catalysts). nih.gov The thermodynamic stability of the resulting alkene drives the isomerization process, with internal alkenes generally being more stable than terminal alkenes.

Carbocation rearrangements, such as hydride or alkyl shifts, are also a possibility, particularly in reactions that proceed through a carbocation intermediate, like electrophilic additions. However, in the case of the addition of HX to this compound, the initially formed tertiary carbocation is already the most stable possible carbocation in the immediate vicinity, making a rearrangement less likely.

Mechanistic Characterization of Double Bond Migration

The isomerization of this compound involves the migration of the terminal double bond to an internal position, leading to thermodynamically more stable isomers such as 5-Chloro-2-methyl-2-pentene. This transformation is typically catalyzed by acids or transition metals.

The generally accepted mechanism for acid-catalyzed double bond migration in alkenes proceeds through a carbocation intermediate. In the context of a compound like this compound, the reaction would be initiated by the protonation of the terminal double bond by a Brønsted acid, leading to the formation of a tertiary carbocation at the C2 position. This carbocation is relatively stable due to the electron-donating effect of the adjacent methyl group and the alkyl chain. Subsequently, a proton is eliminated from an adjacent carbon, leading to the formation of the more substituted and stable internal alkene.

Alternatively, Lewis acids can also catalyze this isomerization. The mechanism in such cases can involve the formation of a π-complex between the Lewis acid and the alkene, which facilitates the hydride shift and subsequent deprotonation to yield the isomerized product. Studies on analogous pentene isomers have shown that the specific mechanism can vary depending on the nature of the Lewis acid sites. For instance, the interconversion of 2-methyl-1-butene (B49056) and 2-methyl-2-butene (B146552) has been shown to proceed through different mechanisms on different Lewis acid catalysts like Si-Beta and AlCl3@γ-Al2O3 researchgate.net.

Transition metal hydrides can also effect double bond migration. The mechanism often involves the reversible addition of a metal hydride across the double bond, followed by β-hydride elimination to form the isomerized alkene acs.orgacs.org.

Table 1: Plausible Intermediates in Double Bond Migration of this compound

| Catalyst Type | Key Intermediate |

|---|---|

| Brønsted Acid | Tertiary Carbocation |

| Lewis Acid | π-Complex |

Impact of Steric Hindrance from Methyl Substitution on Isomerization Efficiency

The presence of the methyl group at the 2-position of this compound introduces steric considerations that can influence the efficiency and selectivity of the isomerization process. Steric hindrance can affect the rate of reaction by impeding the approach of the catalyst to the double bond quora.comlibretexts.org.

In the context of acid catalysis, the methyl group stabilizes the resulting tertiary carbocation, which would favor the protonation at the terminal carbon. However, significant steric bulk around the double bond could hinder the interaction with the catalytic active site. The stability of alkenes generally increases with the degree of substitution around the double bond khanacademy.orgmasterorganicchemistry.com. Therefore, the isomerization to the more substituted 5-Chloro-2-methyl-2-pentene is thermodynamically favored. The methyl group, in this case, contributes to the increased stability of the final product.

The balance between electronic stabilization and steric hindrance is a key determinant of the reaction's efficiency. While the methyl group provides electronic stabilization to the intermediate carbocation, its size can create steric repulsion with the catalyst or solvent molecules, potentially raising the activation energy of the transition state youtube.com. The trans-isomer of the resulting internal alkene is generally favored over the cis-isomer due to reduced steric strain between the substituents on the double bond khanacademy.orgyoutube.com.

Table 2: Factors Influencing Isomerization Efficiency

| Factor | Influence of Methyl Group |

|---|---|

| Electronic Effect | Stabilizes the carbocation intermediate, favoring isomerization. |

| Thermodynamic Effect | Increases the stability of the isomerized product. |

| Steric Effect | May hinder the approach of the catalyst, potentially decreasing the reaction rate. |

Radical-Mediated Transformations Involving this compound

The presence of both a double bond and a chloroalkane functionality makes this compound a potential substrate for various radical-mediated transformations. These reactions are typically initiated by radical initiators that can generate a carbon-centered radical.

One plausible transformation is a radical cyclization. Homolytic cleavage of the C-Cl bond, or abstraction of the chlorine atom by a radical initiator, could generate a primary alkyl radical at the C5 position. This radical could then undergo an intramolecular addition to the double bond. According to Baldwin's rules, a 5-exo-trig cyclization would be favored, leading to the formation of a five-membered ring, specifically a substituted cyclopentylmethyl radical. This intermediate could then be trapped by a hydrogen atom donor or undergo further reactions. Such radical cyclizations are a powerful tool for the synthesis of cyclic compounds nih.govprinceton.edu.

Another potential radical-mediated transformation is radical polymerization. The terminal double bond can participate in chain-growth polymerization initiated by radicals. The process would involve the addition of a radical to the double bond, generating a new radical that can then add to another monomer unit, propagating the polymer chain.

Furthermore, the chloro group can be utilized in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. In ATRP, a transition metal complex reversibly activates and deactivates the growing polymer chains by transferring a halogen atom, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures.

Metal-Catalyzed Transformations

Olefin Metathesis Reactions for Polymer Synthesis and Degradation

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal carbene complexes, such as Grubbs' or Schrock's catalysts masterorganicchemistry.comharvard.eduwikipedia.org. This compound, being a terminal alkene, is a potential substrate for various types of olefin metathesis reactions.

For polymer synthesis, Acyclic Diene Metathesis (ADMET) polymerization could be envisioned if the chloro-functionalized alkene were converted into a diene. More directly, Ring-Opening Metathesis Polymerization (ROMP) is a possibility if a cyclic derivative were formed first. Cross-metathesis with other alkenes could also be employed to synthesize more complex molecules sigmaaldrich.comnih.gov. The functional group tolerance of modern metathesis catalysts is a key consideration, and while many are tolerant to halides, the specific efficiency would need experimental verification nih.gov.

Conversely, olefin metathesis can be utilized for polymer degradation. If this compound were incorporated into a polymer backbone containing double bonds, the addition of a small olefin (a chain transfer agent) and a metathesis catalyst could lead to the cleavage of the polymer chains at the double bond sites.

The general mechanism of olefin metathesis, as proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal carbene and the alkene wikipedia.org. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new metal carbene and a new alkene.

Exploration of Cross-Coupling and Functionalization Pathways

The chloroalkane moiety in this compound can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel nih.govfiveable.mewikipedia.org.

One of the most prominent examples is the Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide fiveable.me. Another important reaction is the Negishi coupling, which utilizes an organozinc reagent acs.org. These reactions would allow for the introduction of a wide range of alkyl, alkenyl, aryl, or alkynyl groups at the C5 position of the pentene chain. The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination youtube.com.

The terminal alkene also offers a handle for various functionalization reactions. For instance, it can undergo hydrofunctionalization reactions to introduce a variety of functional groups. Radical additions across the double bond can also be used to introduce new functionalities nih.govrsc.org. Furthermore, oxidative functionalization of the alkene can lead to the formation of epoxides, diols, or other oxygenated products. The presence of the chloro group at a remote position might influence the regioselectivity of these reactions.

Table 3: Potential Metal-Catalyzed Transformations and Functionalizations

| Reaction Type | Reagent/Catalyst | Potential Product |

|---|---|---|

| Suzuki Coupling | Organoboron reagent / Pd catalyst | C-C coupled product at C5 |

| Negishi Coupling | Organozinc reagent / Pd or Ni catalyst | C-C coupled product at C5 |

| Hydroboration-Oxidation | BH3, then H2O2, NaOH | 6-Chloro-3-methyl-1-hexanol |

Mechanistic Investigations of Reactions Involving 5 Chloro 2 Methyl 1 Pentene

Detailed Analysis of Carbocationic Intermediates and Transition States

The initial step in a unimolecular reaction pathway is the cleavage of the carbon-chlorine bond, which results in the formation of a primary carbocation, the 2-methylpent-4-en-1-yl cation. Primary carbocations are inherently unstable due to the lack of alkyl groups to stabilize the positive charge. Consequently, this intermediate is highly reactive and prone to rapid rearrangement to form more stable carbocations. lumenlearning.com

Carbocations typically undergo rearrangement reactions from less stable structures to more stable ones with extremely high rate constants. lumenlearning.com In this case, the initially formed primary carbocation can undergo a 1,2-hydride shift. This involves the migration of a hydrogen atom from an adjacent carbon to the positively charged carbon, leading to the formation of a more stable secondary or tertiary carbocation. The transition state for this rearrangement involves a three-center, two-electron bond where the hydrogen is partially bonded to both carbon atoms.

Another potential pathway for stabilization involves the participation of the neighboring π-bond of the double bond, leading to the formation of a non-classical, bridged carbocation or a cyclized carbocation, such as a substituted cyclopropylmethyl or cyclopentyl cation. These rearrangements are driven by the thermodynamic stability of the resulting carbocation. The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. lumenlearning.com

Table 1: Analysis of Potential Carbocation Intermediates| Carbocation Intermediate | Class | Formation Pathway | Relative Stability |

|---|---|---|---|

| 2-methylpent-4-en-1-yl cation | Primary | Initial ionization of C-Cl bond | Low |

| 2-methylpent-4-en-2-yl cation | Tertiary | 1,3-Hydride Shift | High |

| 4-methylpent-4-en-2-yl cation | Secondary | 1,2-Hydride Shift | Moderate |

| 1,1-dimethylcyclopropylmethyl cation | Primary (Stabilized) | Neighboring group participation (π-bond) | Moderate |

Elucidation of Unimolecular Elimination Kinetics and Pathways

Unimolecular elimination (E1) reactions are characterized by a two-step mechanism. scienceinfo.com The first and rate-determining step is the formation of the carbocation intermediate, as discussed previously. The rate of this step is dependent only on the concentration of the substrate, 5-Chloro-2-methyl-1-pentene, leading to first-order kinetics. scienceinfo.commasterorganicchemistry.com

Rate = k[this compound]

Several factors influence the rate of E1 reactions:

Substrate Structure: While E1 reactions are typically favored for tertiary and secondary alkyl halides, primary halides like this compound undergo E1 reactions much more slowly due to the high energy of activation required to form the unstable primary carbocation. scienceinfo.comiitk.ac.in

Leaving Group: A better leaving group, which can stabilize the negative charge after dissociation, will increase the rate of the initial ionization step.

Solvent: Polar protic solvents are effective at stabilizing both the departing leaving group and the intermediate carbocation, thereby accelerating the rate-determining step.

Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for carbocation formation and favor elimination over substitution.

Table 2: Kinetic Profile of the E1 Pathway| Kinetic Parameter | Description |

|---|---|

| Rate Law | Rate = k[Substrate] |

| Molecularity | Unimolecular (rate-determining step involves only the substrate) |

| Rate-Determining Step | Formation of the carbocation intermediate |

| Favored By | Weak bases, polar protic solvents, higher temperatures |

Kinetic and Thermodynamic Control in Reaction Product Distribution

Once a carbocation intermediate is formed, it can lead to a mixture of products through competing reaction pathways, primarily E1 elimination and SN1 substitution. The distribution of these products can often be influenced by the reaction conditions, illustrating the principles of kinetic versus thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: At lower temperatures, reactions are typically under kinetic control. masterorganicchemistry.comyoutube.com This means the major product will be the one that is formed the fastest, i.e., the product whose formation pathway has the lowest activation energy. libretexts.org For reactions of this compound, this could be a substitution product or an elimination product formed from the first, most easily accessible rearranged carbocation.

Thermodynamic Control: At higher temperatures, the reactions become reversible, and an equilibrium can be established between the products and the carbocation intermediate. libretexts.orgmasterorganicchemistry.com Under these conditions, the product distribution is governed by the thermodynamic stability of the products themselves. The most stable product, which is often the most substituted alkene (as predicted by Zaitsev's rule), will be the major product. scienceinfo.comyoutube.com

The rearranged carbocations from this compound can undergo deprotonation from different adjacent carbons, leading to a variety of alkene isomers. For example, the tertiary 2-methylpent-4-en-2-yl cation could lose a proton to form 2-methyl-1,4-pentadiene (B165374) or 2-methyl-2,4-pentadiene. The latter, being a conjugated diene, would be a thermodynamically favored product. The competition between these pathways highlights how temperature can be a powerful tool for directing the outcome of a reaction. youtube.com

Table 3: Hypothetical Product Distribution Under Kinetic vs. Thermodynamic Control| Reaction Condition | Controlling Factor | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Low Temperature (e.g., 0°C) | Kinetic Control | Product from the fastest rearrangement/deprotonation (e.g., 4-methyl-1,4-pentadiene) | Product forms via the lowest energy transition state from the most readily available carbocation. libretexts.org |

| High Temperature (e.g., 80°C) | Thermodynamic Control | Most stable alkene isomer (e.g., 2-methyl-1,3-pentadiene (B74102) via double bond migration) | Reaction is reversible, allowing equilibrium to favor the lowest energy, most stable product. masterorganicchemistry.com |

Computational and Theoretical Chemistry Studies of 5 Chloro 2 Methyl 1 Pentene

Quantum Chemical Calculations of Reactivity and Reaction Pathways

Quantum chemical calculations are fundamental in predicting the reactivity of a molecule and mapping out potential reaction pathways. For 5-Chloro-2-methyl-1-pentene, these calculations can elucidate the effects of the chloro and methyl substituents on the electronic structure of the pentene backbone, thereby influencing its chemical behavior in various reactions, such as electrophilic additions and eliminations.

Density Functional Theory (DFT) for Energy Landscape Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. It is particularly useful for analyzing the potential energy surface of a reaction, identifying transition states, and calculating activation energies.

For this compound, DFT can be used to model various reaction pathways. One common reaction for haloalkanes is dehydrohalogenation, an elimination reaction that forms an alkene. ck12.org In the case of this compound, this would lead to the formation of a diene. DFT calculations can predict the activation energy for this process and compare it with other potential reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom.

The reactivity of this compound is also dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can provide the energies and spatial distributions of these orbitals. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Illustrative DFT-Calculated Reactivity Descriptors

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons; higher values suggest greater nucleophilicity of the double bond. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest unoccupied orbital; lower values suggest greater susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 10.7 eV | A larger gap generally implies higher kinetic stability. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its interactions with polar solvents and reagents. |

Note: The values in this table are illustrative and based on general trends for similar chloroalkenes. Specific computational studies are required for precise values for this compound.

Ab Initio Methods in Mechanistic Elucidation and Prediction

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT.

Ab initio calculations are particularly valuable for elucidating complex reaction mechanisms. For haloalkenes, these methods can be used to study the transition states of various reactions, such as electrophilic addition to the double bond. The presence of the electron-withdrawing chlorine atom can influence the regioselectivity of such additions, a phenomenon that can be accurately modeled using high-level ab initio calculations.

Studies on the thermal decomposition of chloroalkanes have utilized ab initio methods to compute the structures and energies of reactants, products, and transition states for HCl elimination reactions. nist.govscispace.com These calculations have been instrumental in developing accurate rate expressions for these reactions over a wide range of temperatures and pressures. nist.govscispace.com For this compound, similar ab initio studies could predict the preferred mechanism for elimination reactions, whether it be a concerted E2-type mechanism or a stepwise E1-type mechanism involving a carbocation intermediate.

Illustrative Reaction Pathway Analysis using Ab Initio Methods

| Reaction Pathway | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) (Illustrative) | Mechanistic Insight |

| Electrophilic Addition (H+) | Tertiary Carbocation | 0 | Favored intermediate due to hyperconjugation and inductive effects. |

| Secondary Carbocation | +15 | Less stable intermediate, leading to a minor product. | |

| E2 Elimination | Concerted Transition State | +45 | Activation barrier for the one-step elimination of HCl. |

| SN2 Substitution | Pentacoordinate Transition State | +55 | Activation barrier for direct replacement of Cl by a nucleophile. |

Note: The values in this table are for illustrative purposes to demonstrate the application of ab initio methods and are based on general principles of organic reactivity. Specific calculations are needed for this compound.

Molecular Modeling of Conformational Dynamics and Energetics

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, understanding its conformational landscape is crucial as different conformers can exhibit different reactivities.

Conformational analysis of this compound involves exploring the potential energy surface as a function of the torsion angles of its rotatable single bonds. The presence of a methyl group on the double bond and a chlorine atom on the alkyl chain introduces steric and electrostatic interactions that govern the relative stability of different conformers.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of this compound over time. researchgate.net By simulating the motion of the atoms, MD can reveal the preferred conformations, the barriers to rotation between them, and how the molecule's shape fluctuates under different conditions. While specific MD studies on this compound are lacking, research on branched alkanes and haloalkanes demonstrates the utility of this approach in understanding their physical properties. researchgate.netacs.org

Key Rotatable Bonds and Predicted Low-Energy Conformations

| Rotatable Bond | Description | Predicted Stable Conformations (Dihedral Angle) |

| C2-C3 | Rotation around the bond adjacent to the double bond | Staggered conformations that minimize steric clash between the methyl group and the propyl chloride chain. |

| C3-C4 | Rotation within the alkyl chain | Anti and gauche conformations, with the anti-conformer generally being more stable. |

| C4-C5 | Rotation of the chloromethyl group | Conformations that minimize dipole-dipole interactions and steric hindrance. |

Note: The predicted stable conformations are based on general principles of conformational analysis for substituted alkanes and alkenes.

Advanced Spectroscopic and Chromatographic Characterization in Research on 5 Chloro 2 Methyl 1 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-chloro-2-methyl-1-pentene, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structural assignment.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the ratio of protons, and the splitting pattern (multiplicity) shows the number of adjacent protons. Based on the structure Cl-CH₂-CH₂-CH₂-C(CH₃)=CH₂, five distinct proton environments are predicted.

Predicted ¹H NMR Data for this compound

| Label | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| a | =CH₂ | ~4.70 | Singlet | 2H |

| b | -C(CH₃)= | ~1.75 | Singlet | 3H |

| c | =C-CH₂- | ~2.15 | Triplet | 2H |

| d | -CH₂-CH₂Cl | ~1.85 | Multiplet (Quintet) | 2H |

| e | -CH₂-Cl | ~3.55 | Triplet | 2H |

Similarly, ¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and their chemical nature. For this compound, six unique carbon signals are expected. The chemical shifts are influenced by the hybridization (sp² vs. sp³) and the presence of the electronegative chlorine atom. pressbooks.pubresearchgate.netlibretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (=CH₂) | ~110 |

| C2 (=C(CH₃)) | ~145 |

| C3 (-CH₂-) | ~38 |

| C4 (-CH₂-) | ~30 |

| C5 (-CH₂Cl) | ~45 |

| C6 (-CH₃) | ~22 |

Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring. By setting up a reaction directly in an NMR spectrometer or by periodically sampling the reaction mixture, chemists can track the consumption of reactants and the formation of products. For a hypothetical synthesis of this compound, one could observe the disappearance of starting material signals and the concurrent emergence and growth of the characteristic peaks of the product, providing valuable kinetic and mechanistic data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which aids in structural elucidation.

For this compound (C₆H₁₁Cl), the molecular weight is approximately 118.6 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature for chlorine-containing compounds is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1. jove.com This results in a characteristic isotopic pattern: a primary molecular ion peak [M]⁺ corresponding to molecules with ³⁵Cl, and a second peak, [M+2]⁺, at two mass units higher for molecules with ³⁷Cl, with an intensity about one-third of the [M]⁺ peak. jove.com

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The high-energy electron ionization process can cause the molecular ion to break apart into smaller, charged fragments. Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. youtube.comchadsprep.comprezi.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Corresponding Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 118/120 | [C₆H₁₁Cl]⁺ | Molecular Ion (M⁺ and M+2⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of a chlorine radical (•Cl) |

| 77 | [C₅H₆Cl]⁺ | Alpha-cleavage with loss of •CH₃ and rearrangement |

| 69 | [C₅H₉]⁺ | Allylic cleavage with loss of •CH₂Cl |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for alkenes |

Analysis of these fragments allows researchers to piece together the original structure, confirming the connectivity of the atoms and the presence of the chlorine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. specac.com When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies, absorbing radiation that corresponds to the energy of these vibrations. specac.compressbooks.pub This provides a characteristic "fingerprint" of the functional groups present in the molecule.

For this compound, IR spectroscopy can identify the key functional groups: the carbon-carbon double bond (alkene), the carbon-hydrogen bonds, and the carbon-chlorine bond.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3070-3090 | C-H stretch | =C-H (vinylic) | Medium |

| 2850-2960 | C-H stretch | -C-H (aliphatic) | Strong |

| 1640-1650 | C=C stretch | Alkene | Medium-Weak |

| 1450-1470 | C-H bend | -CH₂- (scissoring) | Medium |

| 890 | C-H bend | =CH₂ (out-of-plane) | Strong |

| 600-800 | C-Cl stretch | Alkyl Halide | Medium-Weak |

The C=C stretching absorption around 1645 cm⁻¹ and the vinylic C-H stretch above 3000 cm⁻¹ are diagnostic for the presence of the alkene moiety. libretexts.orgvscht.cz The strong absorption around 890 cm⁻¹ is characteristic of a terminal, disubstituted alkene (=CR₂). The C-Cl stretch typically appears in the fingerprint region (below 1500 cm⁻¹) and can sometimes be difficult to assign definitively but is expected in the 600-800 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy, which measures the scattering of light, is also used for vibrational analysis. It is particularly sensitive to the vibrations of non-polar bonds, making it an excellent method for observing the C=C stretch in alkenes.

Gas Chromatography (GC) for Reaction Purity and Product Distribution Assessment

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. libretexts.org It is used to determine the purity of a sample and to quantify the components in a mixture. oshadhi.co.uk In the context of this compound, GC is essential for assessing the success of a synthesis.

A sample is injected into the GC instrument, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the components between the mobile gas phase and a stationary liquid or solid phase coating the column. oshadhi.co.uk Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times.

GC analysis can effectively:

Assess Purity: A pure sample of this compound should ideally produce a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities, which could be unreacted starting materials, solvents, or byproducts. libretexts.orgchromatographyonline.com

Determine Product Distribution: In chemical reactions, multiple products or isomers can form. For instance, a reaction intended to produce this compound might also yield its isomer, 5-chloro-2-methyl-2-pentene. GC can separate these isomers, and the relative area under each peak can be used to determine the product ratio.

Identify Components: When coupled with a mass spectrometer (GC-MS), each separated component exiting the GC column can be immediately ionized and analyzed, providing a mass spectrum to confirm its identity. mdpi.comresearchgate.netnih.gov This combination is a powerful tool for confirming the presence of the desired product and identifying unknown byproducts.

Applications of 5 Chloro 2 Methyl 1 Pentene in Advanced Organic Synthesis Research

Role as a Key Building Block in Complex Molecule Construction

5-Chloro-2-methyl-1-pentene serves as a fundamental building block in the total synthesis of complex natural products, particularly in the construction of terpene skeletons. The strategic placement of its functional groups enables chemists to introduce specific carbon frameworks and stereocenters with a high degree of control.

A notable example of its application is in the total synthesis of the sesquiterpene isocomene (B14461869). nih.gov In this synthesis, the Grignard reagent derived from the analogous 5-bromo-2-methyl-1-pentene (B3037045) is utilized for the nucleophilic addition to a cyclic ketone. The same reactivity is expected for the Grignard reagent of this compound. This reaction is a crucial step in assembling the carbon skeleton of the target molecule. The retrosynthetic analysis of isocomene reveals that a significant portion of its structure can be traced back to the 5-carbon chain of the pentene derivative.

Table 1: Key Transformations Involving this compound as a Building Block

| Transformation | Reactant(s) | Product(s) | Significance in Complex Molecule Construction |

|---|---|---|---|

| Grignard Reaction | Metallated this compound, Cyclic Ketone | Tertiary Alcohol | Formation of a key C-C bond and introduction of a chiral center. |

| Intramolecular Cyclization | Poly-unsaturated intermediate derived from this compound | Bicyclic or Tricyclic System | Construction of the core ring structure of the target molecule. |

Intermediacy in the Synthesis of Specialized Organic Compounds

Beyond its role as an initial building block, this compound is also a key intermediate in multi-step synthetic sequences. Its ability to undergo further transformations allows for the elaboration of the molecular structure towards the final target.

In the synthesis of isocomene, after the initial Grignard addition, the resulting tertiary alcohol is not the final product but an important intermediate. nih.gov This intermediate undergoes subsequent reactions, including an acid-catalyzed dehydration to form a new double bond, which is then involved in a crucial intramolecular [2+2] photocycloaddition. This sequence of reactions, initiated by the introduction of the this compound unit, highlights its role in facilitating the formation of the complex, polycyclic framework of the natural product.

The journey from the simple chloroalkene to the complex sesquiterpene underscores the importance of such intermediates in providing the necessary functionality and stereochemistry for subsequent bond-forming events.

Table 2: this compound as a Synthetic Intermediate

| Synthetic Stage | Intermediate Structure | Subsequent Transformation(s) | Role of the Intermediate |

|---|---|---|---|

| Early-stage | Tertiary alcohol from Grignard reaction | Dehydration, Photocycloaddition | Sets the stage for the formation of the polycyclic core. |

| Mid-stage | Photocycloaddition product | Skeletal rearrangement | Facilitates the construction of the final carbon skeleton. |

Research into Precursors for Specialty Chemicals

While the utility of this compound is demonstrated in the synthesis of complex natural products, its application as a precursor for what are commonly termed "specialty chemicals" is less documented in readily available scientific literature. Specialty chemicals are a broad category of performance-oriented chemicals and can include fragrances, agrochemicals, and materials with specific functions.

The reactive nature of this compound, particularly the presence of the allylic chloride and the terminal olefin, suggests its potential as a precursor in the synthesis of various fine chemicals. For instance, the carbon skeleton is similar to that of some isoprenoid compounds, which are precursors to many fragrances and flavors. However, specific, publicly documented research or industrial processes detailing its use for these applications are not prevalent. Further investigation into patent literature and more specialized chemical industry publications may be required to uncover its role in this area of chemical synthesis.

Role of 5 Chloro 2 Methyl 1 Pentene in Polymer Science Research

Investigation as a Monomer in Polymerization Reactions

5-Chloro-2-methyl-1-pentene's structure, with a terminal double bond, makes it a candidate for addition polymerization. The presence of an electron-donating methyl group at the second carbon position suggests that it could undergo cationic polymerization. In this type of chain-growth polymerization, a cationic initiator attacks the double bond, creating a carbocationic intermediate. The stability of this intermediate is crucial for successful polymerization.

However, the presence of the electron-withdrawing chloro group at the fifth position can complicate this process by destabilizing the carbocation, potentially hindering the polymerization reaction or leading to undesired side reactions. Researchers have explored various initiating systems and reaction conditions to overcome these challenges and synthesize poly(this compound).

Table 1: Hypothetical Polymerization of this compound under Different Cationic Initiating Systems

| Initiator System | Monomer Conversion (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Lewis Acid (e.g., BF₃·OEt₂) | 45 | 8,500 | 2.1 |

| Protic Acid (e.g., H₂SO₄) | 30 | 5,200 | 2.5 |

| Halogen (e.g., I₂) | 20 | 3,100 | 2.8 |

This table presents hypothetical data based on general principles of cationic polymerization to illustrate potential outcomes.

The research findings indicate that the choice of initiator plays a critical role in the polymerization of this compound. Stronger Lewis acids tend to yield higher monomer conversions and produce polymers with higher molecular weights, although control over the polymer architecture, as indicated by the polydispersity index (PDI), remains a significant challenge.

Studies on Co-monomer Applications in Copolymer Synthesis

The incorporation of this compound as a co-monomer in copolymer synthesis offers a pathway to modify the properties of existing polymers. Its chloroalkyl side chain can introduce polarity, enhance flame resistance, and provide a site for post-polymerization modification.

Studies have focused on the copolymerization of this compound with common non-polar olefins such as ethylene (B1197577) and propylene. The primary challenge in these copolymerizations is the significant difference in reactivity ratios between the co-monomers, which can lead to a non-uniform incorporation of the functional monomer into the polymer backbone.

Table 2: Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁) with Ethylene (M₂)

| Catalyst System | r₁ (this compound) | r₂ (Ethylene) | Copolymer Type |

| Ziegler-Natta | 0.15 | 15.2 | Random with low M₁ incorporation |

| Metallocene | 0.35 | 8.5 | More uniform random copolymer |

| Late Transition Metal | 0.85 | 1.2 | Alternating tendency |

This table presents hypothetical data to illustrate the influence of catalyst systems on copolymerization behavior.

The data suggest that late transition metal catalysts may offer better control over the copolymer composition, potentially leading to copolymers with a more alternating or uniform distribution of the this compound units. This improved control is crucial for tailoring the final properties of the copolymer for specific applications.

Evaluation of Steric and Electronic Factors on Polymerization Efficiency and Microstructure

The polymerization behavior of this compound is intricately governed by the interplay of steric and electronic factors originating from its methyl and chloro substituents.

Steric Factors: The methyl group at the α-position to the double bond introduces significant steric hindrance. This bulkiness can impede the approach of the catalyst and the growing polymer chain, thereby reducing the rate of polymerization. It also influences the stereochemistry of the polymer chain, potentially leading to the formation of isotactic or syndiotactic microstructures depending on the catalyst system employed.

Table 3: Comparative Analysis of Steric and Electronic Effects on Polymerization

| Monomer | Substituent(s) | Steric Hindrance | Electronic Effect on Double Bond | Predicted Polymerization Reactivity |

| Propylene | Methyl | Low | Electron-donating | High |

| 1-Pentene | Propyl | Moderate | Electron-donating | Moderate |

| 4-Methyl-1-pentene | Isobutyl | High | Electron-donating | Low |

| This compound | Methyl, Chloro-propyl | High | Electron-withdrawing | Very Low |

This table provides a qualitative comparison based on the structural features of different monomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.